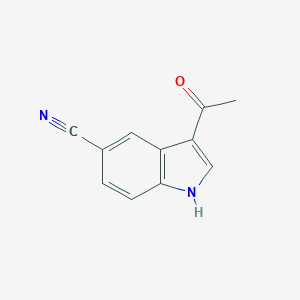

3-Acetyl-indole-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-7(14)10-6-13-11-3-2-8(5-12)4-9(10)11/h2-4,6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQLJNFXIPOLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169662 | |

| Record name | Indole-5-carbonitrile, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17380-19-7 | |

| Record name | Indole-5-carbonitrile, 3-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017380197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-5-carbonitrile, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Strategies for 3 Acetyl Indole 5 Carbonitrile and Its Derivatives

Regioselective Acylation Methods for Indole (B1671886) Scaffolds

The functionalization of the indole core, a privileged scaffold in medicinal chemistry, presents a significant challenge due to the multiple reactive sites. Regioselective acylation at the C3-position is a critical transformation for producing key intermediates like 3-acetylindoles. mdpi.com Traditional Friedel-Crafts acylation often suffers from a lack of selectivity, leading to mixtures of N-acylated and C3-acylated products, and frequently requires harsh conditions or protection of the N-H group. mdpi.comresearchgate.net Consequently, modern organic synthesis has focused on developing more efficient and selective catalytic methods.

Catalytic Friedel-Crafts acylation has emerged as a superior alternative to traditional stoichiometric methods for synthesizing 3-acylindoles. researchgate.net These modern approaches offer higher regioselectivity, milder reaction conditions, and improved yields. chemijournal.com A variety of catalysts have been explored, each presenting distinct advantages.

One effective strategy involves the use of metal triflates, such as yttrium triflate (Y(OTf)₃), often in combination with ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMI]BF₄). mdpi.comnih.gov This system facilitates highly regioselective C3-acylation of unprotected indoles with acid anhydrides under microwave irradiation, significantly reducing reaction times. mdpi.comnih.gov The ionic liquid not only acts as a solvent but also enhances the catalyst's activity, preventing N-acylation and allowing for catalyst recycling. mdpi.com Other Lewis acids like tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), and diethylaluminum chloride (Et₂AlCl) have also been successfully employed for the acylation of 5-substituted indoles, with the choice of catalyst depending on the electronic nature of the substituent on the indole ring. ikm.org.my For instance, indoles with electron-withdrawing groups, such as 5-cyanoindole, react efficiently in the presence of SnCl₄. ikm.org.my

Brønsted acidic ionic liquids have also been developed as green and efficient catalysts for the C3-acylation of N-unsubstituted indoles with acid anhydrides, providing good to excellent yields with high regioselectivity under microwave irradiation and solvent-free conditions. rsc.org These catalysts are easily prepared, handled, and can be recycled multiple times without a significant loss in activity. rsc.org

Table 1: Catalytic Friedel-Crafts Acylation of Indoles

| Catalyst System | Acylating Agent | Key Features | Reference(s) |

|---|---|---|---|

| Y(OTf)₃ / [BMI]BF₄ | Acid Anhydrides | Fast, high regioselectivity, microwave-assisted, catalyst is reusable. | mdpi.com, nih.gov |

| SnCl₄ | Acyl Chlorides | Effective for indoles with electron-withdrawing groups (e.g., 5-cyanoindole). | ikm.org.my |

| Et₂AlCl | Acyl Chlorides | High-yielding for gram-scale synthesis, easy product isolation. | researchgate.net |

| Brønsted Acidic Ionic Liquid | Acid Anhydrides | Green, solvent-free, microwave-assisted, recyclable catalyst. | rsc.org |

| Zinc Oxide in Ionic Liquid | Acyl Chlorides | Mild conditions, good to high yields. | researchgate.net |

Boron-based reagents, particularly boron trifluoride etherate (BF₃·OEt₂), serve as highly effective promoters for the regioselective 3-acylation of indoles. mdpi.comnih.govresearchgate.net This common and easy-to-handle Lewis acid facilitates the reaction between free (N-H) indoles and anhydrides under mild conditions, offering an efficient, high-yielding, and scalable protocol. mdpi.comnih.govresearchgate.net The use of BF₃·OEt₂ avoids the need for metal catalysts and provides a more environmentally benign pathway to 3-acylindoles. mdpi.com

The reaction proceeds with high regioselectivity for the C3 position, which is crucial for the synthesis of specific isomers like 3-acetyl-indole-5-carbonitrile. mdpi.comnih.gov Studies have optimized reaction conditions, demonstrating that the protocol is scalable to gram quantities. researchgate.net BF₃·OEt₂ is a versatile catalyst used in various organic transformations, including alkylation, isomerization, and condensation reactions involving indole derivatives. tanfac.comchemdad.com The methodology has been successfully applied to synthesize a range of 3-acylindoles, which are precursors to bioactive molecules. researchgate.net

Table 2: Boron-Trifluoride-Etherate-Promoted 3-Acylation of Indoles

| Substrate | Acylating Agent | Promoter | Key Outcome | Reference(s) |

|---|---|---|---|---|

| Indoles (unprotected N-H) | Anhydrides | BF₃·OEt₂ | High regioselectivity for C3-acylation, scalable, mild conditions. | mdpi.com, nih.gov, researchgate.net |

| 4-Substituted Indoles | N-Ns/Ts-indolyl Meldrum's acid | BF₃·OEt₂ | Regioselective cyclization at the C5 position. | beilstein-journals.org |

Direct C-H activation has become a powerful and atom-economical strategy for functionalizing indole scaffolds, bypassing the need for pre-functionalized starting materials. researchgate.net Transition metal catalysis, particularly with rhodium, has been instrumental in developing methods for the selective acylation of indoles at various positions. nih.govbeilstein-journals.orgacs.org

While many methods focus on C2 or C7 functionalization directed by groups attached to the indole nitrogen, strategies for C3-acylation are also being explored. researchgate.netrsc.org For instance, a catalyst-controlled approach allows for site-selective functionalization of 3-carboxamide indoles. chemrxiv.orgnih.gov In this system, an Ir(III) catalyst can direct C2-alkylation, whereas a Rh(I) complex promotes a 1,2-acyl translocation followed by C3-functionalization. chemrxiv.orgnih.gov This highlights the sophisticated control achievable over reaction pathways by tuning the catalytic system.

Rhodium(III)-catalyzed C-H activation has been used to achieve C7-acylation of indoles, with the potential to generate these products selectively at lower temperatures. researchgate.net The development of C-H activation methods provides a direct route to acylindoles, including those with complex substitution patterns, under increasingly mild conditions. rsc.org

Table 3: C-H Activation Approaches for Indole Acylation/Functionalization

| Catalyst System | Reactants | Position Functionalized | Key Features | Reference(s) |

|---|---|---|---|---|

| Rh(I)/Ag(I) | 3-Carboxamide Indoles, Diazo Compounds | C3 (via 1,2-acyl translocation) | Catalyst-controlled site-selectivity. | chemrxiv.org, nih.gov |

| Rhodium(III) | Indoles, Carboxylic acids/anhydrides | C7 | Decarbonylative arylation, olefination, and methylation; C7-acylation at lower temperatures. | researchgate.net |

| Rhodium | Indolines, Anhydrides | C7 | Additive- and CO-free carbonylation/acylation. | nih.gov, acs.org |

| Rhodium(III) / Photocatalyst | Indoles, Aldehydes | C2 | Dual C-H activation and photoredox catalysis. | beilstein-journals.org |

Boron-Mediated Acylation Protocols

Multi-Component Reaction Design for Indole-Based Heterocycles

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to create complex molecules, minimizing waste and operational steps. nih.govrsc.org Indole derivatives, particularly 3-(cyanoacetyl)indoles, are valuable building blocks in MCRs for the construction of diverse and biologically relevant heterocyclic systems. nih.gova-z.lu

3-(Cyanoacetyl)indoles are versatile intermediates that readily participate in one-pot cyclocondensation reactions to form a variety of heterocyclic structures. rsc.org These reactions often proceed through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. rsc.org For example, the reaction of 3-cyanoacetyl indoles, various aldehydes, and malononitrile (B47326) in the presence of a catalyst like piperidine (B6355638) can produce highly substituted 4H-pyran derivatives. nih.govrsc.org Similarly, reacting 3-(cyanoacetyl)indoles with aldehydes and ethyl acetoacetate (B1235776) under microwave irradiation with an InCl₃ catalyst affords functionalized 3-(pyranyl)-indole derivatives. nih.govrsc.org The reactivity of the 3-(cyanoacetyl)indole, with its activated methylene (B1212753) group, makes it a key component in the modular assembly of complex indole-fused heterocycles. nih.govrsc.org

The versatility of 3-(cyanoacetyl)indoles extends to the synthesis of nitrogen-containing heterocycles like pyridines and pyrimidines through one-pot, multi-component reactions. thieme-connect.comacs.org A common approach involves the four-component reaction of a 3-(cyanoacetyl)indole, an aldehyde, a ketone (such as 2-acetylpyridine), and ammonium (B1175870) acetate. thieme-connect.comacs.org This reaction, often conducted under neat conditions or with microwave irradiation, leads to the formation of highly substituted pyridine (B92270) derivatives, such as 4-aryl-6-(1H-indol-3-yl)-2,2'-bipyridine-5-carbonitriles. thieme-connect.comacs.org

The synthesis of pyrimidine (B1678525) derivatives can also be achieved. For instance, a three-component cyclocondensation of an aryl aldehyde, a 3-(cyanoacetyl)indole, and urea (B33335) in the presence of a thiazolium-based N-heterocyclic carbene (NHC) catalyst yields 6-(1H-indol-3-yl)-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carbonitriles. rsc.org Furthermore, indole-substituted pyrido[2,3-d]pyrimidines can be synthesized through one-pot reactions involving 2,6-diaminopyrimidine-4-one, aldehydes, and 3-cyanoacetyl indoles, sometimes accelerated by microwave irradiation. rsc.org These MCRs provide efficient access to complex, fused heterocyclic systems containing the indole moiety. conicet.gov.arconicet.gov.ar

Table 4: Multi-Component Synthesis of Pyridine and Pyrimidine Derivatives from 3-(Cyanoacetyl)indoles

| Target Heterocycle | Reactants | Catalyst/Conditions | Reference(s) |

|---|---|---|---|

| Pyridine derivatives | 3-(Cyanoacetyl)indole, Aldehyde, Ketone, Ammonium Acetate | Neat (120 °C) or Microwave Irradiation | thieme-connect.com, acs.org, tandfonline.com |

| Dihydropyridinyl-indole derivatives | 3-(Cyanoacetyl)indole, Aldehyde, Ethyl Acetoacetate, Ammonium Acetate | InCl₃ / Microwave Irradiation | nih.gov, rsc.org |

| Tetrahydropyrimidine (B8763341) derivatives | 3-(Cyanoacetyl)indole, Aldehyde, Urea | Thiazolium NHC / PEG-400 | rsc.org |

| Pyrido[2,3-d]pyrimidine derivatives | 3-(Cyanoacetyl)indole, Aldehyde, 2,6-Diaminopyrimidine-4-one | Acetic Acid or Glycol / Microwave Irradiation | rsc.org |

| Tetrazolo[1,5-a]pyrimidine derivatives | 3-(Cyanoacetyl)indole, Aldehyde, 1H-Tetrazole-5-amine | Triethylamine / DMF | rsc.org |

| Dihydropyrido[2,3-d]pyrimidines | 3-(Cyanoacetyl)indole, Aldehyde, 2,4,6-Triaminopyrimidine | InCl₃ / Microwave Irradiation | conicet.gov.ar, conicet.gov.ar |

One-Pot Cyclocondensation Reactions with 3-(Cyanoacetyl)indoles

Derivatization and Functionalization of the Indole-5-carbonitrile Core

The indole-5-carbonitrile scaffold serves as a versatile platform for the synthesis of a diverse range of derivatives. Its chemical reactivity allows for modifications at various positions through both electrophilic and nucleophilic substitution reactions.

Electrophilic and Nucleophilic Modification Strategies

The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack, particularly at the C3 position. researchgate.netbhu.ac.in However, the presence of substituents can direct electrophiles to other positions on the ring. rsc.org For instance, in the case of 1H-indole-5-carbonitrile, radical functionalization with cycloalkanes has been shown to occur predominantly at the 4-position. rsc.org

The nitrogen atom of the indole ring can act as a nucleophile, especially after deprotonation, facilitating N-alkylation or N-acylation reactions. researchgate.net Furthermore, the indole ring system can participate in various coupling reactions. Palladium-catalyzed reactions, for example, have been employed for the C-H arylation of indoles bearing directing groups at the C3-position. researchgate.netacs.orgnih.gov

Nucleophilic substitution reactions can also be employed to introduce functional groups onto the indole core. smolecule.com For example, the synthesis of indole derivatives can be achieved through the reaction of 2-(2-aminoaryl)acetonitriles with arylboronic acids in a palladium-catalyzed tandem addition/cyclization. organic-chemistry.org

Transformations Involving the Carbonitrile Moiety

The carbonitrile group at the C5 position is a key functional handle that can be transformed into a variety of other functionalities, significantly expanding the chemical diversity of the resulting indole derivatives.

Common transformations of the nitrile group include:

Reduction: The carbonitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like sodium borohydride. smolecule.com This transformation is valuable for introducing a basic center or for further elaboration.

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid. This allows for the introduction of an acidic functional group and opens up possibilities for amide bond formation.

Cyclization Reactions: The carbonitrile group can participate in cyclization reactions to form fused heterocyclic rings. For instance, condensation of 3-(cyanoacetyl)-indoles with an arylaldehyde and urea can yield tetrahydropyrimidine-5-carbonitriles. nih.gov

Addition of Nucleophiles: The carbon of the nitrile group is electrophilic and can be attacked by nucleophiles. This can lead to the formation of various heterocyclic systems. For example, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazolidine (B1218672) derivatives. scirp.org

The reactivity of the carbonitrile group allows for its incorporation into a wide range of multicomponent reactions, further highlighting its utility in generating molecular complexity. nih.gov

Introduction of the Acetyl Group at C3 Position

The introduction of an acetyl group at the C3 position of the indole ring is a common and important transformation. The C3 position is the most nucleophilic carbon in the indole ring, making it the preferred site for electrophilic substitution. bhu.ac.in

Friedel-Crafts Acylation: The most direct method for introducing the acetyl group is through Friedel-Crafts acylation. This typically involves reacting the indole with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. bhu.ac.in However, reaction conditions need to be carefully controlled to avoid polymerization or N-acylation. bhu.ac.in

Alternative Strategies:

Vilsmeier-Haack Reaction: While typically used for formylation, modifications of this reaction can be used to introduce acyl groups.

Palladium-Catalyzed Reactions: Recent advances have shown that a C3-acetyl group can be introduced through a domino C4-arylation/3,2-carbonyl migration of 3-acetylindoles. researchgate.netacs.orgnih.gov This palladium-catalyzed reaction involves an unusual migration of the acetyl group from the C3 to the C2 position following arylation at the C4 position. researchgate.netacs.orgnih.gov

Green Chemistry Approaches and Sustainable Synthetic Methodologies for Indole Analogues

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of indole derivatives. researchgate.netbeilstein-journals.org These "green" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. tandfonline.comopenmedicinalchemistryjournal.com

Key green chemistry strategies applied to indole synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or propylene (B89431) carbonate is a major focus. openmedicinalchemistryjournal.comresearchgate.net Reactions in aqueous media are particularly attractive due to the low cost, non-flammability, and low toxicity of water. openmedicinalchemistryjournal.com

Catalysis: The use of catalysts, especially reusable and non-toxic ones, is a cornerstone of green chemistry. tandfonline.com This includes nanocatalysts, biocatalysts, and solid-supported catalysts which can often be recovered and reused, reducing waste and cost. researchgate.netrsc.org

Microwave and Ultrasound Irradiation: These alternative energy sources can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. tandfonline.combohrium.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov This high atom economy is a key principle of green chemistry. rjptonline.org

Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) can eliminate a major source of waste and simplify product purification. openmedicinalchemistryjournal.com

The following table provides examples of green synthetic methods for indole analogues:

| Green Approach | Reaction Type | Catalyst/Conditions | Key Advantages |

| Microwave Irradiation | One-pot, three-component synthesis of pyran-annulated indole analogs | KNaC₄H₄O₆·4H₂O, 5 Å molecular sieves | Rapid, efficient, high yields tandfonline.com |

| Aqueous Medium | Synthesis of indole derivatives | Cu(PPh₃)Cl | Economical, eco-friendly, high yields openmedicinalchemistryjournal.com |

| Solvent-Free | Synthesis of indole derivatives under visible light | No catalyst | Economical, completely green openmedicinalchemistryjournal.com |

| Ionic Liquids | Michael addition for 3-substituted indoles | Sulfonic-acid-functionalized ionic liquid | Reusable catalyst, mild conditions openmedicinalchemistryjournal.com |

| Nanocatalysis | Synthesis of indol-3-yl-4H-chromene derivatives | Fe₃O₄@SiO₂@D-NHCS-Tr | Biocatalyst, solvent-free, excellent yields rsc.org |

These examples demonstrate the growing importance of sustainable practices in the synthesis of valuable chemical compounds like indole derivatives.

Iii. Chemical Transformations and Reactivity Studies of 3 Acetyl Indole 5 Carbonitrile

Reactivity of the Acetyl Moiety in Condensation and Addition Reactions

The acetyl group at the C3-position of the indole (B1671886) is a versatile functional group, primarily due to the reactivity of its carbonyl carbon and the acidity of its α-protons. This allows it to participate readily in various condensation and addition reactions, forming new carbon-carbon bonds and elaborating the core structure.

One of the most common transformations is the Claisen-Schmidt condensation , an alkali-catalyzed reaction between a ketone and an aromatic aldehyde that lacks α-hydrogens. In this context, 3-Acetyl-indole-5-carbonitrile reacts with various substituted benzaldehydes in the presence of a base like potassium hydroxide (B78521) (KOH) to yield indole-based chalcones. These chalcones, which are α,β-unsaturated ketones, are important synthetic intermediates for various heterocyclic systems. The reaction can be performed under conventional heating, ultrasound irradiation, or even solvent-free conditions, often providing good to excellent yields.

Another significant reaction involving the acetyl moiety is the Knoevenagel condensation . This reaction involves the condensation of the acetyl group with compounds possessing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base like piperidine (B6355638) or an amine salt. This process is fundamental for synthesizing more complex structures and is often the initial step in multicomponent reactions that lead to highly substituted pyridines and other heterocycles.

The following table summarizes representative condensation reactions of the acetyl group:

| Reaction Type | Reactants | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | This compound, Aromatic Aldehyde | KOH, Ethanol, Room Temperature | (E)-3-(1H-Indol-3-yl)-1-arylprop-2-en-1-one (Chalcone) | |

| Ultrasound-Assisted Claisen-Schmidt | N-substituted-3-acetylindole, Aromatic Aldehyde | KOH, 1,4-Dioxane, Room Temperature | N-substituted Indole-based Chalcone (B49325) | |

| Knoevenagel Condensation | 3-Acetylindole (B1664109), Malononitrile, Aromatic Aldehyde, Ammonium (B1175870) Acetate | Piperidine, Ethanol, Reflux | 6-Indolylpyridine-3-carbonitrile derivative | |

| Aldol-Type Condensation | 3-Acetylindole, Isatin | Base | 3-[2-(1H-Indol-3-yl)-2-oxoethyl]-3-hydroxyindolin-2-one |

Reactivity of the Carbonitrile Group in Cyclization and Amidation Reactions

The carbonitrile (cyano) group at the C5-position is a robust and synthetically useful functional group. It can undergo nucleophilic addition, hydrolysis, reduction, and participate in cyclization reactions to form nitrogen-containing heterocycles.

One of the key reactions of the nitrile is its participation in cyclocondensation to form fused pyrimidine (B1678525) rings. For instance, in multicomponent reactions involving an aldehyde and urea (B33335), the acetyl and cyano functionalities of a related 3-cyanoacetyl indole work in concert to build a tetrahydropyrimidine (B8763341) ring fused to the indole core.

The nitrile group can also be a precursor to a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry. This is typically achieved through a [2+3] cycloaddition reaction with an azide (B81097) source, such as sodium azide, often catalyzed by a Lewis acid. Furthermore, the nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide or

Iv. Biological Activity and Structure Activity Relationship Sar Investigations of 3 Acetyl Indole 5 Carbonitrile Analogues

Modulation of Cellular Pathways and Biological Responses

The inhibition of specific enzymes by 3-acetyl-indole-5-carbonitrile analogues translates into the modulation of various cellular pathways and biological responses. The indole (B1671886) structure is a key component in many biologically important molecules, including the neurotransmitter serotonin (B10506) and the amino acid tryptophan, highlighting its fundamental role in cell biology. rsc.orgcreative-proteomics.com

Indole derivatives have been shown to influence critical cellular processes such as cell cycle progression, apoptosis (programmed cell death), and signal transduction. mdpi.comwikipedia.org For example, certain indole-acrylamide derivatives have been found to induce G2/M-phase cell cycle arrest in cancer cells, ultimately leading to apoptosis. mdpi.com The ability of these compounds to target multiple signaling pathways underscores their therapeutic potential. For instance, some indole-chalcone derivatives have been developed as dual-targeted agents that inhibit both tubulin polymerization and thioredoxin reductase (TrxR), crucial targets in cancer therapy. mdpi.com Furthermore, the activation of the NRF2 signaling pathway by certain indole-containing pyrimidine (B1678525) analogues demonstrates their capacity to elicit antioxidant and anti-inflammatory responses. mdpi.com This multifaceted activity, stemming from the versatile indole scaffold, makes these compounds a continuing source of promising leads in drug discovery. bohrium.combenthamscience.com

Anti-inflammatory Response Pathways

Analogues of this compound have demonstrated significant anti-inflammatory effects through various mechanisms. A key pathway involves the inhibition of pro-inflammatory cytokines and mediators. For instance, certain indole derivatives have been shown to significantly reduce the production of nitric oxide (NO), a key inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophage cells. chemrxiv.orgchemrxiv.org This inhibition is often accompanied by a decrease in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). chemrxiv.org

Furthermore, some analogues exert their anti-inflammatory action by targeting critical signaling pathways. The nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses, has been identified as a potential target. chemrxiv.orgchemrxiv.org By inhibiting the activation of NF-κB, these compounds can suppress the transcription of various pro-inflammatory genes. Additionally, the induction of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties, has been observed with some indole derivatives, suggesting another mechanism for their protective effects. mdpi.comnih.gov

Antimicrobial and Antifungal Action Mechanisms

The indole nucleus is a recognized pharmacophore with inherent antimicrobial and antifungal properties. nih.govekb.eg Analogues of this compound have been synthesized and evaluated for their efficacy against a range of microbial pathogens.

The antimicrobial activity of these compounds is influenced by the nature and position of substituents on the indole ring. For example, the introduction of halogen atoms has been shown to enhance antibacterial activity. nih.gov The mechanism of action for these compounds can be multifaceted, including the disruption of microbial cell membranes and the inhibition of essential enzymes.

In the realm of antifungal activity, 3-acylindole analogues have shown promise against various phytopathogenic fungi. nih.gov Structure-activity relationship (SAR) studies have revealed that specific substitutions, such as methyl groups at the 4- or 6-position and an acetyl or propionyl group at the 3-position, are crucial for potent antifungal activity. nih.gov Some of these synthetic analogues have exhibited greater efficacy than commercially available fungicides. nih.gov The proposed mode of action often involves interference with fungal cell wall synthesis or disruption of a vital metabolic pathway. nih.gov

Antioxidant Activity and Free Radical Scavenging

The indole ring, with its electron-rich nature, is a known antioxidant. nih.gov Derivatives of this compound have been investigated for their ability to scavenge free radicals and mitigate oxidative stress. scirp.orgnih.gov

The antioxidant capacity of these analogues is often evaluated using in vitro assays such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. eurjchem.comekb.eg Studies have shown that the presence of an indole N-H moiety contributes to the antioxidant activity. eurjchem.com Furthermore, the introduction of specific functional groups can significantly enhance this property. For instance, analogues bearing a pyrrolidinedithiocarbamate moiety have demonstrated superior radical scavenging and reducing power. nih.gov The mechanism is believed to involve both hydrogen and electron transfer to neutralize free radicals. nih.gov

The position and electronic nature of substituents on the indole ring also play a crucial role. For example, derivatives with electron-donating groups, such as a methoxy (B1213986) group, have shown enhanced antioxidant activity. eurjchem.com

Antiproliferative Mechanisms

Indole derivatives have a long history in cancer therapy, with compounds like vinca (B1221190) alkaloids acting as tubulin polymerization inhibitors. mdpi.com Analogues of this compound have been explored for their potential as antiproliferative agents, targeting various mechanisms to inhibit cancer cell growth. nih.govekb.egacs.org

One of the primary mechanisms of action is the disruption of microtubule dynamics, which is essential for cell division. mdpi.com Certain indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. mdpi.comnih.gov

Another key target for these analogues is the inhibition of protein kinases, which are often dysregulated in cancer. For example, some derivatives have been designed as inhibitors of receptor tyrosine kinases like c-Met, which plays a crucial role in tumor cell proliferation, migration, and survival. ekb.eg The antiproliferative effects of these compounds are often evaluated against a panel of human tumor cell lines, with some analogues demonstrating potent activity at nanomolar concentrations. nih.govworktribe.com

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological efficacy of this compound analogues is intricately linked to their structural features. A comprehensive analysis of the structure-activity relationship (SAR) provides valuable insights into how modifications at different positions of the indole scaffold and the nature of the substituents influence their pharmacological activities.

Positional and Substituent Effects on Biological Efficacy

The position and nature of substituents on the indole ring and its associated side chains have a profound impact on the biological activity of these analogues.

Influence of Substituents on the Indole Ring:

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents play a critical role. For instance, in the context of antioxidant activity, electron-donating groups like methoxy have been shown to enhance efficacy. eurjchem.com Conversely, for certain anti-TB activities, electron-withdrawing groups such as halogens at the 3,4-difluoro positions demonstrated the highest potency. nih.gov

Positional Isomerism: The location of a substituent can dramatically alter activity. For example, in a series of pyrazole-tetrazole hybrids, substituents at the para position of a phenyl ring were more favorable for anti-leishmanial activity than those at the ortho or meta positions. mdpi.com Similarly, for some xanthine (B1682287) oxidase inhibitors, hydroxyl substituents at the 2-position of a phenyl ring showed significantly higher activity than those at the 4-position. nih.gov

Halogenation: The introduction of halogen atoms, particularly fluorine and chlorine, often leads to enhanced biological activity. nih.govnih.gov For example, a 3,4-difluoro substitution on a phenyl ring resulted in high anti-TB activity. nih.gov

Influence of the 3-Acetyl Group and its Modifications:

Modifications to the acetyl group at the 3-position can significantly impact activity. For instance, extending the acyl chain to a propionyl group was found to be important for the antifungal activity of 3-acylindoles. nih.gov

Interactive Data Table: Positional and Substituent Effects on Biological Activity

| Compound/Analogue Class | Substituent/Position | Observed Effect on Biological Activity | Activity Type |

| Pyrazole-tetrazole hybrids | Electron-withdrawing groups | Increased potency | Anti-leishmanial |

| Pyrazole-tetrazole hybrids | para-position on phenyl ring | More favorable than ortho or meta | Anti-leishmanial |

| Indole-3-acetic acid analogues | Methoxy group (electron-donating) | Increased activity | Antioxidant |

| Pyrimidine-5-carbonitrile derivatives | 3,4-difluoro substituents | Highest activity | Anti-TB |

| Xanthine oxidase inhibitors | Hydroxyl at 2-position of phenyl ring | Higher activity than 4-position | Enzyme inhibition |

| 3-Acylindoles | 4- or 6-methyl group | Important for activity | Antifungal |

| 3-Acylindoles | 3-propionyl group | Important for activity | Antifungal |

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying the key pharmacophoric features of this compound analogues is crucial for understanding their interaction with biological targets and for designing more potent and selective molecules. spu.edu.sy

Key Pharmacophoric Elements:

The Indole Scaffold: The indole ring system itself is a fundamental pharmacophoric element, often involved in hydrophobic and π-π stacking interactions within the binding site of a target protein. mdpi.com

Hydrogen Bonding Moieties: The N-H group of the indole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the 3-acetyl group can act as a hydrogen bond acceptor. These interactions are critical for anchoring the molecule within the active site of an enzyme or receptor. spu.edu.sy

Substituents as Interaction Points: Specific substituents on the indole ring can provide additional points of interaction. For example, a hydroxyl group can act as both a hydrogen bond donor and acceptor, while a halogen atom can participate in halogen bonding.

Molecular Docking and Modeling Studies:

Molecular docking studies are frequently employed to visualize and understand the binding modes of these analogues with their biological targets. For instance, docking studies of indole derivatives with the NF-κB protein have helped to elucidate the potential mechanism of their anti-inflammatory action. chemrxiv.org Similarly, docking of 3-acylindole analogues into the active site of fungal enzymes can reveal key interactions that explain their antifungal activity. nih.gov These computational approaches are invaluable for rational drug design, allowing for the optimization of pharmacophoric features to enhance target interaction and biological efficacy.

Mechanisms of Action at Molecular and Cellular Levels

The therapeutic potential of this compound and its analogues stems from their diverse interactions at the molecular and cellular levels. Research has revealed that these compounds can modulate the activity of key enzymes, interfere with signaling pathways, and induce cellular responses such as apoptosis. The indole core, often regarded as a "privileged fragment" in medicinal chemistry, serves as a versatile scaffold for developing targeted inhibitors and modulators of various biological processes. mdpi.com

Enzyme Inhibition

A primary mechanism of action for many 3-acetyl-indole analogues is the inhibition of specific enzymes. The nature of the substitution on the indole ring and the acetyl group dictates the target specificity and inhibitory potency.

Diacylglycerol Kinase Gamma (DGKγ) Inhibition:

A significant area of investigation has been the development of 3-acetyl indole derivatives as inhibitors of Diacylglycerol Kinase Gamma (DGKγ), an enzyme that plays a crucial role in the central nervous system by converting diacylglycerol to phosphatidic acid. acs.org High-throughput screening identified a 3-acetyl indole derivative as a moderate DGKγ inhibitor (IC₅₀ = 290 nM). acs.org Subsequent structure-activity relationship (SAR) studies focused on modifying substituents at the amide moiety to enhance potency. These studies revealed that smaller substituents like N-methyl were well-tolerated and significantly improved inhibitory activity, whereas bulkier groups such as N-phenyl or N-benzyl led to a considerable loss of potency. acs.org The N-methyl derivative, in particular, showed a more than 20-fold increase in activity. acs.org Further optimization led to the development of compound 9 , which exhibited potent DGKγ inhibition with an IC₅₀ of 30 nM and favorable properties for brain penetration. acs.org

Table 1: SAR of 3-Acetyl Indole Analogues as DGKγ Inhibitors acs.org

| Compound Number | R (Amide Substituent) | DGKγ IC₅₀ (nM) |

| 1 | H | 290 |

| 2 | Me | 13 |

| 3 | NMe₂ | 48 |

| 4 | Pyrrolidine | 63 |

| 5 | Ph | >1000 |

| 6 | Bn | >1000 |

| 9 | N-methylacetamide* | 30 |

*Note: Compound 9 is 2-((3-acetyl-1-(6-methoxypyridin-3-yl)-2-methyl-1H-indol-5-yl)oxy)-N-methylacetamide. acs.org

Other Enzyme Targets:

The versatility of the indole scaffold allows its derivatives to target a range of other enzymes.

Cytochrome P450 17A1 (CYP17A1): Pyridine-indole hybrids have been investigated as inhibitors of CYP17A1, an important enzyme in steroid biosynthesis and a target for prostate cancer therapy. tandfonline.com

Topoisomerase: Some indole derivatives have shown activity against topoisomerase IV, an enzyme essential for DNA replication in bacteria. nih.gov

Cytochrome c Peroxidase: Molecular docking studies suggest that certain 1H-3-indolyl derivatives, synthesized from a 3-acetylindole (B1664109) precursor, may act as inhibitors of cytochrome c peroxidase, conferring antioxidant properties. mdpi.com

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Derivatives such as pyrimidine-5-carbonitriles, which can be synthesized from indole precursors, have been reported to inhibit EGFR tyrosine kinase. ekb.eg

Antiproliferative Activity and Effects on Cell Cycle

Analogues derived from the 3-acetyl-indole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanisms underlying this activity often involve the induction of apoptosis and cell cycle arrest.

One study involved the synthesis of novel 4-aryl-6-indolyl-nicotinonitrile derivatives from 3-acetyl indole. uri.edu SAR studies revealed that the substitution at the C2 position of the pyridine (B92270) ring was critical for antiproliferative activity. Changing an oxo group to an ethylene-1,2-diamine moiety significantly enhanced the potency against human ovarian (SK-OV-3), breast (MCF-7), and cervix (HeLa) adenocarcinoma cell lines. uri.edu This suggests that the diamine group plays a key role in the compound's interaction with its cellular target. uri.edu

Table 2: Antiproliferative Activity (IC₅₀, µM) of 6-Indolyl Nicotinonitrile Derivatives uri.edu

| Compound | Ar (Aryl group) | HeLa | SK-OV-3 | MCF-7 |

| 15a | 4-Fluorophenyl | 13.4 | 4.1 | 5.3 |

| 15b | 4-Chlorophenyl | 8.1 | 6.5 | 7.2 |

| 15d | 4-Bromophenyl | 7.1 | 6.2 | 5.9 |

| 15e | 2-Thiophenyl | 8.8 | 5.8 | 6.1 |

In another line of research, a series of 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives were synthesized. These compounds were found to induce both intrinsic and extrinsic apoptotic pathways in HCT116 colon carcinoma cells, mediated by p53. nih.gov This indicates that modifications of the 3-acetyl group can create compounds that trigger programmed cell death in cancer cells.

Furthermore, pyrimidine-5-carbonitrile derivatives have been shown to arrest cell growth in the G2/M phase of the cell cycle, leading to an increase in apoptotic cells. ekb.eg

Interaction with Receptors

The structural features of the indole ring system make it a suitable candidate for interacting with various biological receptors. The presence of both a bromoacetyl group and a carbonitrile group in an analogue like 3-(2-bromoacetyl)-1H-indole-5-carbonitrile may facilitate specific binding to target proteins. evitachem.com In particular, the indole nucleus is known for its ability to interact with neurotransmitter receptors, suggesting a potential for neuropharmacological applications for some analogues. evitachem.com Other research has focused on developing indole-containing compounds as agonists for relaxin family peptide receptors (RXFP3/4), demonstrating the scaffold's adaptability for receptor-targeted drug design. nih.gov

V. Advanced Analytical and Computational Characterization of 3 Acetyl Indole 5 Carbonitrile

Spectroscopic Methodologies for Structural Confirmation and Vibrational Analysis

A suite of spectroscopic methods is employed to build a comprehensive profile of 3-acetyl-indole-5-carbonitrile, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the precise atomic connectivity of this compound in solution.

¹H NMR: The proton NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for each unique proton environment. The indole (B1671886) N-H proton is characteristically found far downfield as a broad singlet, with one study reporting it at δ 12.43 ppm. thepharmajournal.com The protons on the aromatic core appear at lower chemical shifts; for example, the H2 proton resonates as a singlet at δ 8.54 ppm. thepharmajournal.com The protons at positions 4, 6, and 7 exhibit characteristic splitting patterns (e.g., doublets and doublet of doublets) in the aromatic region, with reported shifts around δ 8.53 (H4), δ 7.66 (H7), and δ 7.60 (H6) ppm. thepharmajournal.com The methyl protons of the acetyl group are observed as a sharp singlet at a much higher field, around δ 2.49 ppm. thepharmajournal.com

¹³C NMR: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The carbonyl carbon of the acetyl group is highly deshielded, appearing at approximately δ 193.3 ppm. thepharmajournal.com The carbons of the indole ring are spread across the aromatic region, with representative shifts including δ 138.9 (C3a), δ 136.9 (C2), δ 126.8 (C7a), δ 126.1 (C4), δ 125.5 (C6), δ 117.4 (C3), δ 114.0 (C7), and δ 104.4 (C5). thepharmajournal.com The nitrile carbon (C≡N) resonates around δ 120.6 ppm. thepharmajournal.com The acetyl methyl carbon appears at high field, near δ 27.7 ppm. thepharmajournal.com

Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in DMSO-d₆

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the key functional groups within the molecule.

IR Spectroscopy: The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. A sharp and intense band for the nitrile (C≡N) stretching vibration is expected in the 2220-2230 cm⁻¹ region. The carbonyl (C=O) of the acetyl group gives rise to a strong absorption, typically around 1620-1645 cm⁻¹. derpharmachemica.comcore.ac.uk The indole N-H stretching vibration appears as a distinct band in the range of 3270-3400 cm⁻¹. derpharmachemica.comekb.eg Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. derpharmachemica.com

Raman Spectroscopy: Raman spectroscopy provides complementary data. The nitrile and carbonyl stretches are also Raman active and can be used for confirmatory purposes. Studies on related indole derivatives have utilized Raman spectroscopy to confirm charge transfer interactions between donor and acceptor groups within the molecule. core.ac.uk

Table 2: Characteristic IR Absorption Frequencies for this compound

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) using a technique like electrospray ionization (ESI) provides a highly accurate mass measurement. For this compound (C₁₁H₈N₂O), the calculated mass of the protonated molecule [M+H]⁺ is 185.0709. thepharmajournal.com Experimental findings have confirmed this with a measured value of 185.0714, providing strong evidence for the assigned molecular formula. thepharmajournal.com

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the conjugated π-system of the molecule. The UV-Vis spectrum of indole derivatives is characterized by two main absorption bands, designated ¹Lₐ and ¹Lₑ, which arise from π→π* transitions. nih.gov For 3-acetylindole (B1664109), these bands are observed in solvents like cyclohexane (B81311) and ethanol. nih.gov The presence of the acetyl and nitrile groups, both of which are electron-withdrawing, influences the energy of these transitions. The absorption spectrum of this compound would be expected to show these characteristic indole bands, modulated by the substituents. Changes in solvent polarity can cause shifts in the absorption maxima (solvatochromism), and altering the pH can affect the protonation state of the indole nitrogen, leading to further changes in the electronic spectrum. nih.govacs.org

Mass Spectrometry (MS) for Molecular Weight Determination

Quantum Chemical and Molecular Modeling Investigations

Theoretical calculations provide a deeper understanding of the molecule's properties, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure and predict various properties of molecules. For indole derivatives, DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry and calculate theoretical vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. core.ac.uk

Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical for understanding the molecule's electronic transitions (as seen in UV-Vis spectroscopy) and its chemical reactivity. The HOMO-LUMO energy gap is a key parameter that relates to the molecule's kinetic stability and electrical transport properties. By mapping the molecular electrostatic potential (MEP), DFT can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. Such studies on related indole systems confirm the utility of DFT in rationalizing and predicting the behavior of this compound.

HOMO-LUMO Orbital Analysis and Charge Transfer Properties

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. semanticscholar.org These models are instrumental in predicting the activity of new, unsynthesized analogs and in understanding the structural features that are critical for a desired biological effect.

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as physicochemical properties (e.g., lipophilicity, molar refractivity) and topological indices. nih.govresearchgate.net For a series of indole derivatives, a 2D-QSAR model could reveal, for instance, that increasing lipophilicity at a certain position enhances activity. nih.gov

3D-QSAR: These models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize the 3D aligned structures of the molecules. nih.govresearchgate.net They generate contour maps that visualize the regions where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity. semanticscholar.org For indole-based compounds, 3D-QSAR studies have successfully identified key structural requirements for potent biological activity. nih.govresearchgate.netnih.gov

The development of robust QSAR models for compounds related to this compound would enable the rational design of new derivatives with potentially improved potency and selectivity. semanticscholar.org

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. ebi-edu.comresearchgate.net This method is widely used in drug discovery to understand the binding mode of a potential drug molecule and to estimate its binding affinity. nih.gov For this compound, docking studies would involve placing the molecule into the active site of a specific protein target. The resulting binding pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. researchgate.netjksus.org

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. tandfonline.com MD simulations provide a dynamic view of the interaction, showing how the ligand and protein adapt to each other and revealing the stability of the predicted binding mode. tandfonline.comchimicatechnoacta.ru These simulations are crucial for validating the docking results and for gaining a more realistic understanding of the binding event at an atomic level. tandfonline.com

| Technique | Purpose | Information Gained for this compound |

| Molecular Docking | Predicts the binding conformation and affinity of a ligand to a protein. ebi-edu.comresearchgate.net | Identifies potential protein targets, predicts the binding pose, and reveals key intermolecular interactions (e.g., hydrogen bonds with the acetyl and nitrile groups). jksus.org |

| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior of the ligand-protein complex. tandfonline.com | Assesses the stability of the docked pose, analyzes conformational changes, and provides insights into the dynamics of the binding process. chimicatechnoacta.ru |

Conformational Analysis and Energetic Profiles

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. researchgate.net For this compound, the key flexible bond is the one connecting the acetyl group to the indole ring. Rotation around this bond can lead to different spatial arrangements.

Computational methods can be used to calculate the potential energy surface of the molecule as a function of its torsional angles. researchgate.net This analysis helps to determine the most stable conformer(s) and the energy barriers between them. Understanding the preferred conformation is essential because it is this shape that interacts with the biological target. The energetic profile provides insights into the flexibility of the molecule and its ability to adopt the specific conformation required for binding. researchgate.net

In Silico Pharmacokinetic and Drug-Likeness Predictions

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and the drug-likeness of a compound. researchgate.net In silico tools provide a rapid and cost-effective way to predict these properties. nih.govtubitak.gov.trnih.gov

Drug-Likeness: This is often evaluated using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Compounds that adhere to these rules are more likely to be orally bioavailable. nih.gov

ADME Predictions: Various computational models can predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. jksus.orgmdpi.com These predictions help to identify potential liabilities early in the drug development process, allowing for structural modifications to improve the compound's pharmacokinetic profile. researchgate.netbohrium.com

For this compound, these in silico predictions would provide a valuable profile of its potential as a drug candidate, guiding further experimental studies. researchgate.net

| Property | Lipinski's Rule of Five Criteria | Predicted Value for this compound | Drug-Like? |

| Molecular Weight | ≤ 500 g/mol | 184.20 g/mol molport.com | Yes |

| logP (Lipophilicity) | ≤ 5 | (Predicted values would be inserted here from databases) | (Yes/No) |

| Hydrogen Bond Donors | ≤ 5 | 1 (indole N-H) | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 2 (acetyl O, nitrile N) | Yes |

Vi. Future Directions and Emerging Research Avenues for 3 Acetyl Indole 5 Carbonitrile

Design and Synthesis of Advanced Analogues with Enhanced Selectivity and Potency

A primary focus of future research is the rational design and synthesis of novel analogues of 3-acetyl-indole-5-carbonitrile with improved biological profiles. Structure-activity relationship (SAR) studies are crucial in guiding the modification of the lead compound to achieve greater potency and selectivity for specific biological targets. sci-hub.se

Key strategies for analogue design include:

Substitution at the Indole (B1671886) Nitrogen: Modification at the N-1 position of the indole ring has been shown to significantly influence activity. For instance, the introduction of a methyl group at this position has been reported to enhance anticancer activities by as much as 60-fold in certain indole derivatives. nih.gov

Modification of the Acetyl Group: Alterations to the 3-acetyl moiety can modulate binding affinity and selectivity. For example, the synthesis of chalcone (B49325) derivatives from 3-acetylindoles has yielded compounds with significant cytotoxic activities. nih.gov

Introduction of Various Substituents on the Benzene (B151609) Ring: The addition of different functional groups to the benzene portion of the indole nucleus can fine-tune the electronic and steric properties of the molecule, impacting its interaction with biological targets.

An example of the synthesis of advanced analogues can be seen in the development of quinoline-indole derivatives as anti-tubulin agents. In this work, acetylindoles were used as starting materials to create more complex structures with potent anticancer activities. worktribe.com

Exploration of Novel Therapeutic Indications and Biological Targets

While the primary focus of research on indole derivatives has often been in oncology, the versatility of the indole scaffold suggests potential applications in a wide range of diseases. mdpi.comnih.gov Future investigations will likely explore new therapeutic areas for this compound and its analogues.

Potential new indications and targets include:

Neurodegenerative Diseases: Indole derivatives have been investigated for their potential in treating conditions like Alzheimer's disease by targeting enzymes such as acetylcholinesterase and butyrylcholinesterase. nih.gov

Infectious Diseases: The indole scaffold is a promising starting point for the development of new anti-tubercular agents, with some derivatives showing potent inhibition of key enzymes in Mycobacterium tuberculosis. nih.gov

Inflammatory Diseases: Certain indole compounds exhibit anti-inflammatory properties by modulating pathways like NF-κB and COX-2. nih.gov

Diacylglycerol Kinase γ (DGKγ) Inhibition: A derivative of 3-acetyl indole was identified as a moderate inhibitor of DGKγ, a potential target for neurological disorders. acs.org

The exploration of these new avenues will involve extensive biological screening of compound libraries derived from this compound to identify novel activities and mechanisms of action.

Development of Target-Specific Molecular Probes

The development of molecular probes from this compound derivatives represents a significant area of future research. These probes are invaluable tools for studying biological processes and for diagnostic applications. The indole moiety's inherent fluorescence properties make it an excellent scaffold for creating fluorogenic probes. rsc.org

Key applications of molecular probes include:

Positron Emission Tomography (PET) Imaging: Radiolabeled analogues of 3-acetyl-indole derivatives, such as those labeled with Carbon-11, have been developed as PET imaging agents. These probes allow for the non-invasive monitoring of specific biological targets, like the enzyme diacylglycerol kinase γ (DGKγ), in the brain. acs.org The development of such probes can aid in understanding the role of these targets in neurological disorders. acs.org

Fluorescent Probes: The indole ring's photophysical properties can be harnessed to design fluorescent probes for detecting specific ions or molecules. rsc.org For example, indole derivatives have been designed to act as sensors for metal ions like Cu2+ and Pd2+. rsc.org

Future work in this area will focus on synthesizing probes with higher affinity, selectivity, and improved imaging characteristics for a broader range of biological targets.

Application of Chemoinformatics and Artificial Intelligence in Compound Design

The integration of chemoinformatics and artificial intelligence (AI) is set to revolutionize the process of drug discovery and development, including for indole derivatives. researchgate.netnih.gov These computational tools can significantly accelerate the design-make-test-analyze cycle by providing data-driven insights and predictions. nih.gov

Applications in the context of this compound include:

Virtual Screening: Large virtual libraries of indole analogues can be rapidly screened against biological targets to identify promising hit compounds. bohrium.com

Predictive Modeling: Machine learning models can be trained to predict the biological activity, pharmacokinetic properties (ADMET), and potential toxicity of novel compounds before they are synthesized. researchgate.netmdpi.com This helps in prioritizing the most promising candidates for synthesis and testing.

De Novo Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel indole-based scaffolds with enhanced therapeutic potential. mdpi.com

Retrosynthetic Analysis: AI tools can assist chemists in planning the most efficient synthetic routes for complex indole derivatives. researchgate.net

The use of these in silico methods can reduce the time and cost associated with traditional drug discovery by moving many of the initial exploratory steps to a virtual environment. nih.gov

Investigation of Catalytic Systems for Efficient and Sustainable Synthesis

The development of efficient and environmentally friendly synthetic methods is a continuous goal in medicinal chemistry. Future research will focus on novel catalytic systems to improve the synthesis of this compound and its derivatives.

Areas of investigation include:

Homogeneous and Heterogeneous Catalysis: The use of various catalysts, including both acid and base catalysts, can significantly improve the efficiency of indole synthesis. rsc.orgrsc.org For instance, TBAF has been shown to be a highly effective catalyst for the synthesis of 3-substituted indoles under solvent-free conditions. rsc.org

Green Chemistry Approaches: The development of synthetic methods that utilize environmentally benign solvents (like water) and reusable catalysts is a key aspect of sustainable chemistry. rsc.org For example, sodium lauryl sulfate (B86663) has been used as a catalyst for the synthesis of 3-substituted indoles in water. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can often accelerate reaction times and improve yields in indole synthesis. researchgate.net

The table below summarizes some of the catalytic systems that have been explored for the synthesis of indole derivatives.

Q & A

Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.